molecular formula C5H6F2N2S B12818808 2-(1,1-Difluoroethyl)thiazol-5-amine

2-(1,1-Difluoroethyl)thiazol-5-amine

Cat. No.: B12818808
M. Wt: 164.18 g/mol
InChI Key: NQCKSIUEHVRHAP-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)thiazol-5-amine is a heterocyclic organic compound that contains a thiazole ring substituted with a difluoroethyl group at the 2-position and an amine group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)thiazol-5-amine can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method includes the microwave-assisted Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like chloroform or ethanol .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-(1,1-Difluoroethyl)thiazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)thiazol-5-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)thiazol-5-amine is unique due to the presence of the difluoroethyl group, which can enhance its biological activity and stability compared to other thiazole derivatives. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .

Properties

Molecular Formula

C5H6F2N2S

Molecular Weight

164.18 g/mol

IUPAC Name

2-(1,1-difluoroethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C5H6F2N2S/c1-5(6,7)4-9-2-3(8)10-4/h2H,8H2,1H3

InChI Key

NQCKSIUEHVRHAP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)N)(F)F

Origin of Product

United States

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